Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC8553486
Molecular Formula: C21H16ClF3N2O4S2
Molecular Weight: 516.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClF3N2O4S2 |
|---|---|
| Molecular Weight | 516.9 g/mol |
| IUPAC Name | ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H16ClF3N2O4S2/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28) |
| Standard InChI Key | JWNOMTXBKFKCSJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₁H₁₆ClF₃N₂O₄S₂, with a molecular weight of 516.9 g/mol. Its IUPAC name reflects the integration of a trifluoromethyl-substituted phenyl group, a methylated thiophene core, and ester/amide functionalities.
Key Structural Elements
The architecture comprises:
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Thiophene rings: Two sulfur-containing heterocycles contributing to aromatic stability and π-π stacking interactions.
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2-Chloro-5-(trifluoromethyl)phenyl group: A halogenated aryl moiety enhancing lipophilicity and metabolic stability.
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Ethyl ester: A hydrolyzable group influencing bioavailability and prodrug potential.
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Amido linkages: Critical for hydrogen bonding with biological targets such as enzymes or receptors .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆ClF₃N₂O₄S₂ | |
| Molecular Weight | 516.9 g/mol | |
| logP (estimated) | ~6.0 (analogous compound) | |
| Hydrogen Bond Donors | 2 |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit protocols are unavailable, synthesis likely involves:
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Thiophene core construction via Gewald or Paal-Knorr cyclization.
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Amidation of the thiophene-2-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline.
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Esterification to introduce the ethyl carboxylate group.
Optimization Challenges
Regioselectivity and yield optimization are critical due to:
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Steric hindrance from the trifluoromethyl group.
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Competing reactivity at multiple positions on the thiophene ring.
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s logP ≈ 6.0 (estimated from analogous structures ) indicates high lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility.
Spectroscopic Characterization
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NMR: Expected signals include:
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δ 1.3 ppm (triplet, ethyl CH₃).
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δ 6.8–7.6 ppm (aromatic protons).
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IR: Stretches at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I).
| Feature | This Compound | Analog |
|---|---|---|
| Molecular Weight | 516.9 g/mol | 538.97 g/mol |
| logP | ~6.0 | 6.022 |
| Hydrogen Bond Donors | 2 | 2 |
Future Research Directions
Priority Investigations
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In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR).
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ADMET profiling: Assess metabolic stability in hepatocyte models.
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Crystallography: Resolve binding modes with target proteins.
Synthetic Chemistry Goals
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Develop scalable routes with >70% yield.
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Explore prodrug modifications (e.g., phosphate esters) for enhanced solubility.
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